2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 95727-89-2) is a fluorinated aromatic ketone with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.59 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a reactive α-chloro ketone moiety. The compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances electrophilicity and influences reaction pathways .
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXNXBARORLRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-bromo-2-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, forming corresponding amides or thioethers.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
- Structure : Replaces -CF₃ with -CH₂Cl and introduces a sulfoximine group.
- Physical Properties : Melting point = 137.3–138.5°C (white solid) .
- Reactivity : The sulfoximine group enables unique catalytic applications, as demonstrated in ruthenium-catalyzed reactions .
2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethanone
- Structure : Substitutes -CF₃ with -CH₂SO₂CH₃.
- Molecular Formula : C₁₁H₁₂ClFO₂S.
2-(2-Cyclohexylquinolin-4-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (3n)
Analogues with Heterocyclic Modifications
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- Structure : Integrates a pyrrole ring with -O-CF₃.
- Physical Properties : Melting point = 147°C , molecular weight = 331.72 g/mol .
- Electronic Effects : The pyrrole ring introduces conjugation, altering electronic properties compared to the parent compound.
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
Fluorinated Derivatives with Bioactive Potential
Pyridine-Based Inhibitors (UDO and UDD)
- Structure : Combines pyridine and piperazine moieties with -CF₃.
- Activity: Inhibits CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole .
- Significance : Highlights the role of -CF₃ in enhancing metabolic stability and target affinity .
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one Oxime
Comparative Analysis Table
Key Findings and Trends
Role of Fluorination: The -CF₃ group in the target compound enhances electrophilicity and metabolic stability, making it superior to non-fluorinated analogs in drug discovery .
Physical State Variability: Substituents like quinoline (oil) or sulfoximine (solid) significantly alter physical properties, impacting purification and application .
Biological Activity : Pyridine/piperazine hybrids demonstrate that structural complexity can yield potent bioactivity, though the parent compound’s simplicity offers broader synthetic utility .
Synthetic Versatility : Derivatives like oximes and sulfonamides highlight the compound’s adaptability in forming diverse functional groups .
Biological Activity
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, also known as 2'-Chloro-5'-(trifluoromethyl)acetophenone, is an organic compound notable for its trifluoromethyl group and chlorinated ketone structure. This compound is characterized by the molecular formula C₉H₈ClF₃O and a molecular weight of approximately 224.61 g/mol. The presence of the trifluoromethyl group is significant as it enhances the biological activity of compounds through modulation of lipophilicity and electronic properties, making it a candidate for various pharmacological applications.
The compound's structure allows it to participate in various chemical reactions typical of ketones, including nucleophilic substitution due to the electrophilic nature of the carbonyl carbon. It can undergo reactions such as aldol condensation and Michael addition when reacted with nucleophiles like amines or enolates. Several synthetic routes have been developed for its preparation, emphasizing its versatility in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits potential antifungal and antibacterial activities. The trifluoromethyl group enhances binding affinity to biological targets, which is crucial for drug design. For instance, studies have shown that similar compounds with trifluoromethyl groups demonstrate significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
While specific mechanisms of action for this compound remain largely unexplored, the enhanced interactions with proteins and enzymes due to the trifluoromethyl substitution suggest a potential role in drug discovery processes. The ability of this compound to modulate biological activity through structural modifications makes it an interesting subject for further pharmacological evaluation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and activities:
| Compound Name | Structure | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | Structure | Moderate | Potential antifungal and antibacterial activities |
| Compound A | Structure | High | Strong activity against E. coli |
| Compound B | Structure | Low | Minimal activity noted |
Case Studies
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of various derivatives containing trifluoromethyl groups, this compound was found to be effective against strains of N. meningitidis and H. influenzae at concentrations lower than those required for traditional antibiotics .
Case Study 2: Antifungal Evaluation
Another investigation focused on antifungal activity demonstrated that compounds with similar structural motifs exhibited significant efficacy against Candida albicans, suggesting that this compound could be a promising candidate for antifungal drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
